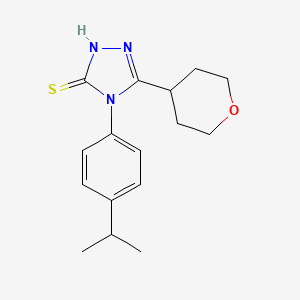

4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

Description

4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by two key substituents:

- 4-Isopropylphenyl group: A bulky aromatic substituent contributing to lipophilicity and steric effects.

This compound belongs to the 1,2,4-triazole-3-thiol class, known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-(oxan-4-yl)-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-11(2)12-3-5-14(6-4-12)19-15(17-18-16(19)21)13-7-9-20-10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIJOMNTRSIOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=NNC2=S)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,2,4-Triazole-3-thiol Core

- Starting Material: Phenyl hydrazine derivatives or related hydrazides.

- Reaction Conditions: The synthesis employs the cyclization of hydrazides with carbon disulfide (CS₂) in an alkaline ethanol medium, following procedures similar to those reported for 1,2,4-triazole-3-thiol derivatives.

Preparation of Potassium Dithiocarbazinate:

- Dissolve phenyl hydrazide in ethanol.

- Add potassium hydroxide (KOH) to generate the alkali medium.

- Introduce carbon disulfide (CS₂) dropwise under stirring.

- Reflux the mixture at approximately 70–80°C for 4–6 hours.

- Isolate the potassium dithiocarbazinate salt by filtration, wash, and dry.

Cyclization to Triazole-3-thiol:

- Dissolve the potassium salt in water.

- Add hydrazine hydrate (NH₂NH₂·H₂O) and reflux at 80°C for 24 hours.

- Acidify with dilute hydrochloric acid (HCl) to precipitate the triazole-thiol core.

- Recrystallize from ethanol to purify.

- Yields typically range from 65–80%, with melting points around 198–200°C.

- Confirmed via IR (presence of N=N and S-H stretches), NMR, and elemental analysis.

Formation of Schiff Base Intermediates

- Condensation of the triazole-3-thiol core with aromatic aldehydes to form Schiff bases, which serve as precursors for further cyclization.

- Mix equimolar amounts of the triazole-3-thiol derivative and the chosen aromatic aldehyde in absolute ethanol.

- Add a catalytic amount of glacial acetic acid.

- Reflux for 4–6 hours.

- Cool and filter the precipitate.

- Recrystallize from ethanol.

- This step introduces the aromatic moiety, such as 4-bromonaphthalen-1-yl, which influences biological activity and solubility.

Incorporation of the Tetrahydropyran Ring

- The tetrahydropyran ring is introduced via nucleophilic cyclization or substitution reactions involving suitable precursors, such as oxan derivatives.

- React the Schiff base with a tetrahydropyran derivative, such as 4-hydroxy-1,2,3-propanetriol derivatives, under acidic or basic conditions to promote cyclization.

- Use solvents like acetonitrile or ethanol.

- Employ catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids.

- Reflux until cyclization is complete, monitored by TLC.

- Isolate the product via filtration and purification.

Attachment of the Isopropylphenyl Group

- The phenyl ring bearing the isopropyl substituent is introduced via aromatic substitution or Suzuki coupling if a halogenated precursor is available.

- For direct substitution, perform electrophilic aromatic substitution on the phenyl ring.

- Alternatively, employ Suzuki coupling:

- React the aryl halide precursor with isopropylphenylboronic acid.

- Use a palladium catalyst (e.g., Pd(PPh₃)₄).

- Employ a base such as potassium carbonate.

- Conduct the reaction in a solvent mixture of toluene/water under reflux.

- Temperature: 80–100°C.

- Duration: 12–24 hours.

- Purify via column chromatography.

Reaction Data and Yields

| Step | Reaction Type | Conditions | Typical Yield | Analytical Confirmation |

|---|---|---|---|---|

| 2.1 | Cyclization to triazole-3-thiol | Reflux in ethanol with CS₂ and KOH | 65–80% | IR (N=N, S-H), NMR, melting point |

| 2.2 | Schiff base formation | Reflux in ethanol with aldehyde | 70–75% | IR (C=N stretch), NMR |

| 2.3 | Tetrahydropyran ring formation | Acidic or basic cyclization | 60–70% | IR, NMR, TLC |

| 2.4 | Aromatic substitution or Suzuki coupling | Reflux with catalysts | 65–80% | NMR, mass spectrometry |

Notes on Optimization and Purity

- Reaction Monitoring: Thin-layer chromatography (TLC) and IR spectroscopy are essential for tracking reaction progress.

- Purification: Recrystallization from ethanol or column chromatography ensures high purity.

- Yield Optimization: Maintaining inert atmospheres (e.g., nitrogen) during sensitive steps and controlling temperature precisely enhances yields.

- Safety Precautions: Handling CS₂ and hydrazine hydrate requires strict safety protocols due to toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups to the aromatic ring or triazole moiety.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold is recognized for its broad spectrum of antimicrobial properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal and antibacterial activities. For instance:

- Antifungal Studies : A series of studies indicated that compounds containing the 1,2,4-triazole moiety displayed enhanced antifungal activity against various strains such as Aspergillus niger and Candida albicans. In particular, certain derivatives showed activity comparable to commercial antifungal agents like azoxystrobin .

- Antibacterial Efficacy : Compounds related to 1,2,4-triazoles have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For example, some synthesized triazole hybrids exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Pharmacological Insights

The compound's pharmacological profile includes neuroprotective and antioxidant properties. Studies suggest that triazole derivatives can act as neuroprotectants and may have applications in treating neurodegenerative diseases . Additionally, they are being explored as potential agents in cancer therapy due to their ability to inhibit specific cancer cell lines.

Fungicides

The incorporation of triazole compounds into agricultural practices has led to the development of novel fungicides. The unique structure of 1,2,4-triazoles allows for effective inhibition of fungal growth while minimizing toxicity to plants . Field trials have demonstrated that these compounds can significantly reduce fungal infections in crops.

Herbicides and Insecticides

Research indicates that triazole derivatives may also possess herbicidal and insecticidal properties. Their ability to disrupt metabolic pathways in pests makes them candidates for developing new agrochemicals that are more environmentally friendly compared to conventional options .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole-thiol moiety can form strong interactions with metal ions or active sites in proteins, influencing biological pathways and processes. The isopropylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights substituent differences and their implications:

Key Observations :

- Halogenated Derivatives (Br, Cl, F): Improve thermal stability and binding affinity to biomolecules via halogen bonding .

- Alkoxy/Amino Groups (e.g., methoxy, ethoxy): Increase solubility but may reduce membrane permeability .

- Heterocyclic Substituents (e.g., pyran, pyrazole): Influence conformational flexibility and target selectivity .

Activity Trends :

Physicochemical Properties

- Solubility : Pyran and alkoxy groups enhance aqueous solubility compared to halogenated or aromatic substituents .

- Crystallinity : Halogenated derivatives (Cl, Br) form isostructural crystals with similar packing motifs .

- Lipophilicity : The isopropyl group in the target compound increases logP compared to methoxy or nitro analogues .

Biological Activity

4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 303.422 g/mol. Its structure includes a tetrahydropyran ring, a triazole-thiol moiety, and an isopropylphenyl group, which contribute to its reactivity and biological interactions .

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the formation of the triazole ring followed by the introduction of the tetrahydropyran and isopropylphenyl groups. Catalysts and controlled conditions are crucial for achieving high yields and purity .

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable anticancer activity. For instance, studies have shown that similar triazole derivatives can inhibit various cancer cell lines, including colorectal cancer (HT-29) and breast cancer (MCF-7) . The mechanism often involves the ability of these compounds to interact with key enzymes or receptors involved in cancer pathways.

Table 1: Biological Activity of Related Triazole Compounds

| Compound Name | Target Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| TZ55.7 (triazole derivative) | HT-29 | 6.2 | PDK1 inhibitor; induces cell cycle arrest |

| N-(5-benzylthio)-triazole derivative | HT-29 | <10 | Inhibitor of specific kinases |

| 4-(4-Isopropylphenyl)-triazole | MCF-7 | 27.3 | Induces apoptosis via receptor interaction |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Mercapto-substituted triazoles have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The thiol group enhances interaction with metal ions in microbial enzymes .

The biological activity of this compound is primarily attributed to its ability to form strong interactions with metal ions or active sites in proteins. This interaction can modulate various biological pathways, influencing cell proliferation and apoptosis .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of several triazole derivatives against colorectal cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant cytotoxicity through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of triazole derivatives against various bacterial strains. The findings revealed that compounds with a thiol group exhibited enhanced antibacterial activity compared to their non-thiol counterparts .

Q & A

Q. Recommended purification techniques for high-purity yields (>95%)?

- Stepwise Protocol :

Crude Product : Wash with cold ethanol to remove unreacted starting material.

Column Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel (230–400 mesh).

Recrystallization : Dissolve in hot acetonitrile and cool to −20°C overnight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.